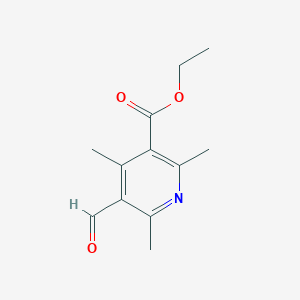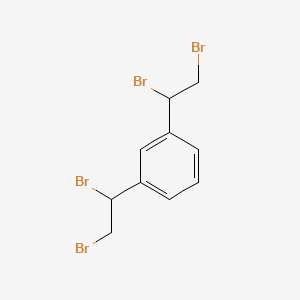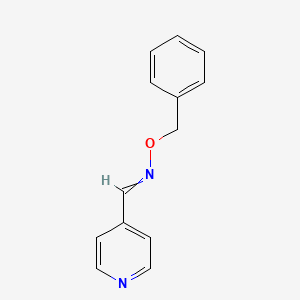
5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester: is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.258 g/mol . This compound is part of the nicotinic acid derivatives family and is known for its unique structural properties, which include a formyl group, three methyl groups, and an ethyl ester group attached to the nicotinic acid core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester typically involves the esterification of 5-formyl-2,4,6-trimethyl-nicotinic acid with ethanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ethyl ester derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Hydrolysis reactions typically use hydrochloric acid or sodium hydroxide as catalysts.
Major Products:
Oxidation: 5-Formyl-2,4,6-trimethyl-nicotinic acid.
Reduction: 5-Hydroxymethyl-2,4,6-trimethyl-nicotinic acid ethyl ester.
Substitution: 5-Formyl-2,4,6-trimethyl-nicotinic acid and ethanol.
Aplicaciones Científicas De Investigación
Chemistry: 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester is used as a building block in organic synthesis, particularly in the synthesis of more complex nicotinic acid derivatives .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotinic acid derivatives and their role in cellular processes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals .
Mecanismo De Acción
The mechanism of action of 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester involves its interaction with nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways . The formyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
- 2,4,6-Trimethyl-nicotinic acid ethyl ester
- 5-Formyl-nicotinic acid ethyl ester
- 2,4,6-Trimethyl-nicotinic acid
Comparison: 5-Formyl-2,4,6-trimethyl-nicotinic acid ethyl ester is unique due to the presence of both formyl and ethyl ester groups, which confer distinct chemical and biological properties compared to its analogs . The formyl group enhances its reactivity in oxidation and reduction reactions, while the ethyl ester group improves its solubility and stability .
Propiedades
Número CAS |
28569-08-6 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 5-formyl-2,4,6-trimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-5-16-12(15)11-7(2)10(6-14)8(3)13-9(11)4/h6H,5H2,1-4H3 |
Clave InChI |
CVHRYOCKFVWTDE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(C(=C1C)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969104.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969108.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)

![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)
![N-(4-Methoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B11969127.png)
![2-Pyridinamine, N-[(3-nitrophenyl)methylene]-](/img/structure/B11969141.png)

![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)


![4-{(1E)-1-[2-({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetyl)hydrazinylidene]ethyl}phenyl acetate](/img/structure/B11969172.png)

